molecular formula C8H6BrNO3 B3109290 Methyl 5-bromo-2-formylpyridine-3-carboxylate CAS No. 1710703-03-9

Methyl 5-bromo-2-formylpyridine-3-carboxylate

Cat. No.: B3109290
CAS No.: 1710703-03-9
M. Wt: 244.04 g/mol
InChI Key: NDLLNBGSSOTVLR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-formylpyridine-3-carboxylate is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol . It is a derivative of nicotinic acid and contains a bromine atom, a formyl group, and a carboxylate ester group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-formylpyridine-3-carboxylate typically involves the bromination of 2-formylpyridine-3-carboxylate followed by esterification. One common method involves the reaction of 2-formylpyridine-3-carboxylic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 5-position of the pyridine ring. The resulting brominated product is then esterified with methanol to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-formylpyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Pyridine carboxylic acids.

    Reduction Reactions: Pyridine alcohols.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-2-formylpyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-formylpyridine-3-carboxylate depends on its specific application. In chemical reactions, the bromine atom and formyl group are key reactive sites that participate in various transformations. The compound can act as an electrophile in substitution reactions or as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Similar structure but with a methoxy group instead of a formyl group.

    Methyl 5-bromo-2-nitropyridine-3-carboxylate: Contains a nitro group instead of a formyl group.

    Methyl 5-chloro-2-formylpyridine-3-carboxylate: Contains a chlorine atom instead of a bromine atom.

Uniqueness

Methyl 5-bromo-2-formylpyridine-3-carboxylate is unique due to the presence of both a bromine atom and a formyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various synthetic applications .

Properties

IUPAC Name

methyl 5-bromo-2-formylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-13-8(12)6-2-5(9)3-10-7(6)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLLNBGSSOTVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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